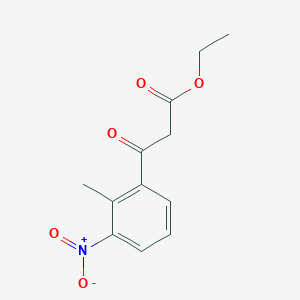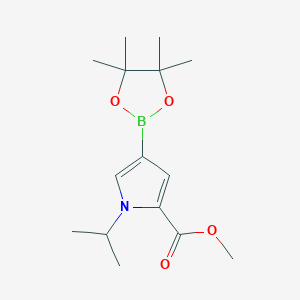
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate
Descripción general
Descripción
Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate, more commonly known as AZM, is a synthetic organic compound that has been used in various scientific research applications. It is an azide ester, which is a type of organic compound that contains an azide group (N3) bonded to an organic group. AZM is a highly versatile compound that has been used in a variety of experiments and research studies, and it has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Polymer Formulations
“Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate” is a type of acrylate, a versatile monomer that is widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure . These polymers exhibit low-temperature flexibility, resistance to heat and ageing, high clarity, and color stability . They are suitable for a wide range of applications including plastics, floor polishes, paints, textiles, coatings, and adhesives .
Odor Properties
Acrylates, including “Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate”, are known to emit a strong unpleasant odor . The odor properties of structurally related acrylic esters have been characterized in detail . The odor thresholds and odor qualities of these compounds have been investigated, providing deeper insights into the smell properties of different acrylates .
Anticorrosion Applications
The resulting phosphorus-based poly(meth)acrylates, which include “Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate”, are mainly used for anticorrosion . Polymers have been involved in corrosion protective coatings which require maintenance of adhesion under environmental exposure .
Flame Retardancy
Phosphorus-based poly(meth)acrylates are also used for flame retardancy . The presence of phosphorus in these compounds contributes to their flame-retardant properties .
Tissue Engineering
“Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate” and other similar compounds have potential applications in tissue engineering . The biocompatibility and mechanical properties of these polymers make them suitable for use in the biomedical field .
Dental Applications
Phosphorus-based poly(meth)acrylates, including “Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate”, are used in dental applications . These compounds are used in the formulation of dental resins due to their excellent mechanical properties and biocompatibility .
Mecanismo De Acción
Target of Action
Similar compounds have been used as building blocks in organic synthesis , suggesting that they may interact with a variety of biological targets.
Biochemical Pathways
Similar compounds have been involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate . .
Propiedades
IUPAC Name |
methyl (E)-2-azido-3-(2-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-6-4-3-5-8(10)7-9(13-14-12)11(15)17-2/h3-7H,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKYEHLURGTFJ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C(=O)OC)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C(=O)OC)/N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3100348.png)


![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)